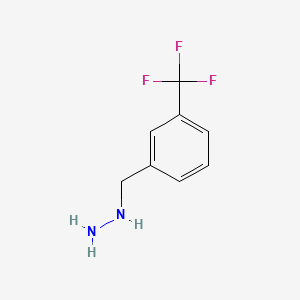

3-Trifluoromethylbenzylhydrazine

Descripción

3-Trifluoromethylbenzylhydrazine (CAS: 51421-34-2) is an organofluorine compound with the molecular formula C₈H₉F₃N₂ and a molecular weight of 190.166 g/mol. Structurally, it consists of a benzyl group substituted with a trifluoromethyl (–CF₃) group at the meta position, linked to a hydrazine (–NH–NH₂) moiety. The –CF₃ group confers enhanced metabolic stability, lipophilicity, and electron-withdrawing properties, making this compound a valuable intermediate in medicinal and agrochemical synthesis .

Its primary applications include:

- Agrochemicals: Used in developing herbicides and fungicides due to the stability imparted by the –CF₃ group.

Propiedades

IUPAC Name |

[3-(trifluoromethyl)phenyl]methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)7-3-1-2-6(4-7)5-13-12/h1-4,13H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJSVMVEQWKXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344815 | |

| Record name | {[3-(Trifluoromethyl)phenyl]methyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51421-34-2 | |

| Record name | [[3-(Trifluoromethyl)phenyl]methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {[3-(Trifluoromethyl)phenyl]methyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trifluoromethylbenzylhydrazine typically involves the reaction of 3-trifluoromethylbenzyl chloride with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-Trifluoromethylbenzylhydrazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylbenzaldehyde, while reduction can produce hydrazine derivatives .

Aplicaciones Científicas De Investigación

3-Trifluoromethylbenzylhydrazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

Industry: It is used in the production of agrochemicals and materials with unique properties

Mecanismo De Acción

The mechanism of action of 3-Trifluoromethylbenzylhydrazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Table 1: Key Structural Features of 3-Trifluoromethylbenzylhydrazine and Analogues

Key Observations :

Key Observations :

Key Observations :

- Hydrazones derived from this compound show potent AChE inhibition (IC₅₀ < 2.5 µM), outperforming non-CF₃ analogues due to enhanced binding affinity .

- Triazole-thiones exhibit moderate antifungal activity, likely due to the –CF₃ group’s role in membrane penetration .

Physicochemical Properties

Actividad Biológica

3-Trifluoromethylbenzylhydrazine, a compound featuring a trifluoromethyl group attached to a benzyl hydrazine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, effects on various cellular pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 229.19 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration into cell membranes and interaction with intracellular targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction alters cellular functions and signaling pathways.

- Cell Signaling Modulation : The compound influences key signaling molecules, leading to changes in cellular responses to external stimuli. It can modulate gene expression related to critical cellular functions such as growth, differentiation, and apoptosis .

- Targeting Specific Pathways : Research indicates that this compound affects various cellular pathways, including those involved in inflammation and cancer progression .

Antiviral Activity

Recent studies have demonstrated the antiviral potential of this compound against dengue virus (DENV). For instance, a compound structurally similar to this compound exhibited significant inhibitory effects against DENV-1 to -3, with effective concentration (EC50) values ranging from 0.017 μM to 2.3 μM . This suggests that modifications to the hydrazine structure can enhance antiviral potency.

Enzyme Inhibition Studies

A study focused on hydrazones derived from 4-(trifluoromethyl)benzohydrazide indicated that these compounds could inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition profile revealed potential applications in treating neurodegenerative diseases .

Summary of Biological Activities

| Activity Type | Target/Effect | EC50 Values |

|---|---|---|

| Antiviral | DENV-1 to DENV-3 | 0.017 - 2.3 μM |

| Enzyme Inhibition | AChE, BuChE | Not specified |

| Cellular Signaling | Growth, differentiation | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.